(+/-)8(9)-Epetre methyl ester

eicosanoid storage stability methyl ester formulation lipid mediator long-term storage

(±)8(9)-Epetre methyl ester (CAS 132072-50-5), also designated (±)8(9)-EET methyl ester or (±)8,9-EpETrE methyl ester, is a fatty acid methyl ester (C21H34O3, MW 334.49) derived from the formal condensation of the carboxy group of 8,9-epoxyeicosatrienoic acid (8,9-EET) with methanol. It is a synthetic, racemic variant of the cytochrome P450-derived arachidonic acid metabolite 8,9-EET, one of four regioisomeric epoxyeicosatrienoic acids that function as endothelium-derived hyperpolarizing factors and lipid mediators in cardiovascular, renal, and nociceptive signaling.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
Cat. No. B13872619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)8(9)-Epetre methyl ester
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC
InChIInChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3
InChIKeyXAOMBLXPIQCTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)8(9)-Epetre Methyl Ester: A Stabilized EET Regioisomer for Eicosanoid Signaling Research and Analytical Quantification


(±)8(9)-Epetre methyl ester (CAS 132072-50-5), also designated (±)8(9)-EET methyl ester or (±)8,9-EpETrE methyl ester, is a fatty acid methyl ester (C21H34O3, MW 334.49) derived from the formal condensation of the carboxy group of 8,9-epoxyeicosatrienoic acid (8,9-EET) with methanol . It is a synthetic, racemic variant of the cytochrome P450-derived arachidonic acid metabolite 8,9-EET, one of four regioisomeric epoxyeicosatrienoic acids that function as endothelium-derived hyperpolarizing factors and lipid mediators in cardiovascular, renal, and nociceptive signaling [1]. The methyl ester form is supplied as a solution in ethanol (≥98% purity) and is explicitly formulated to overcome the limited long-term stability of the corresponding free acid .

Why 8(9)-EET Methyl Ester Cannot Be Substituted by Other EET Regioisomers or the Free Acid Form


The four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) exhibit fundamentally divergent and sometimes opposing biological activities: 11,12- and 14,15-EET are potent GPR40 agonists (EC50 0.91 and 0.58 μM, respectively), whereas 8,9-EET is substantially less active at this receptor [1]; in ventricular myocytes, 5,6- and 11,12-EET significantly increase intracellular calcium and cell shortening, while 8,9-EET produces no measurable effect on these parameters [2]; conversely, 8,9-EET is a direct agonist of TRPV4 channels—a property it shares only with 5,6-EET among the regioisomers [3]. Substituting the methyl ester with the free acid introduces practical limitations: the free acid form is markedly less stable during long-term storage, whereas the methyl ester provides a documented shelf life of 730 days as an ethanol solution and can be quantitatively hydrolyzed to the free acid immediately before experimental use [4]. These regioisomer-specific signaling profiles and formulation-dependent stability characteristics mean that procurement decisions must be guided by the specific biological endpoint and experimental protocol rather than by interchangeability assumptions within the EET class.

Quantitative Differentiation Evidence for (±)8(9)-Epetre Methyl Ester Against Closest Analogs and Free Acid


Methyl Ester vs. Free Acid: Documented Shelf-Life Extension and Storage Stability for Long-Term Experimental Programs

The methyl ester derivative of 8(9)-EET demonstrates unequivocally superior long-term storage stability compared to the free acid form. The ethanol solution formulation of the methyl ester carries a documented shelf life of 730 days (2 years) when stored at -20°C, whereas the free acid (±)8(9)-EET degrades substantially more rapidly under identical storage conditions [1]. When stored as a stock solution at -80°C, the methyl ester is stable for 6 months, compared to only 1 month at -20°C [2]. This stability differential is consistent with the general principle that esterification of the carboxylic acid moiety suppresses acid-catalyzed epoxide ring opening and oxidative degradation pathways that limit free acid shelf life . The methyl ester can be readily hydrolyzed to the bioactive free acid immediately before use via standard base-catalyzed saponification protocols, ensuring that experimental endpoints are assessed with fresh, fully active material [1].

eicosanoid storage stability methyl ester formulation lipid mediator long-term storage EET hydrolysis protocol

Cardiac KATP Channel Activation: Equipotent to 11,12-EET but with Divergent Effects on Myocyte Calcium Handling

In rat cardiac ventricular myocytes using inside-out patch-clamp electrophysiology, 8,9-EET activates ATP-sensitive K+ (KATP) channels with an EC50 of 19.1 ± 4.8 nM, which is statistically indistinguishable from the EC50 of 18.9 ± 2.6 nM measured for 11,12-EET (n = 5, P = n.s.) [1]. At 0.1 μM, 11,12-EET increased KATP channel open probability by 240 ± 60%, while 5 μM produced a 400 ± 54% increase, and 11,12-EET shifted the ATP IC50 from 21.2 ± 2.0 μM to 240 ± 60 μM, indicating profound ATP desensitization [1]. Crucially, this KATP equipotency must be interpreted in the context of divergent calcium-handling effects: in the same cardiac myocyte system, 5,6- and 11,12-EET (100 pg/mL to 20 ng/mL) significantly increased cell shortening and intracellular calcium concentrations, whereas 8,9-EET was entirely without effect on these parameters [2]. This dissociation between KATP activation and calcium mobilization is unique to 8,9-EET (shared only with 14,15-EET for the calcium null phenotype) and distinguishes its cardiac signaling fingerprint from the 11,12-EET and 5,6-EET regioisomers [2].

KATP channel pharmacology cardiac electrophysiology EET regioisomer selectivity myocyte calcium imaging

Endothelial Permeability: 8,9-EET Does Not Increase Permeability, in Contrast to 14,15-EET and 5,6-EET

In isolated perfused rat lungs, endothelial cell (EC) permeability was measured via the capillary filtration coefficient (Kf,c). 14,15-EET and 5,6-EET both produced a significant increase in EC permeability—a response that was significantly different from that of 8,9-EET, 11,12-EET, and vehicle control (P < 0.05) [1]. Specifically, 8,9-EET did not elevate Kf,c above vehicle control levels, placing it in a functionally distinct subgroup with 11,12-EET among the four EET regioisomers [1]. The permeability response to 14,15-EET was not significantly attenuated by the nonselective Ca2+ channel blocker Gd3+ (P = 0.068), suggesting Ca2+-independent mechanisms for the permeability-increasing regioisomers [1]. This regioisomer-selective effect on microvascular barrier integrity has direct implications for experimental models of acute lung injury, inflammation, and ischemia-reperfusion where preservation of endothelial barrier function is a critical endpoint.

endothelial barrier function vascular permeability EET regioisomer comparison lung microvasculature

Cyclooxygenase Inhibition: 8,9-EET is an Active COX Inhibitor Whereas 11,12-EET Is Ineffective Below 100 μM

In a comparative study examining the effects of EET regioisomers on purified cyclooxygenase enzyme preparations, both (±)-14,15-cis-EET and (±)-8,9-cis-EET inhibited COX activity at concentrations ranging from 1 to 50 μM [1]. In marked contrast, (±)-11,12-cis-EET was ineffective as a COX inhibitor at concentrations below 100 μM, establishing a clear structure-activity divergence among regioisomers [1]. This inhibitory activity was maintained in intact platelet suspensions, where both (±)-8,9-cis-EET and the active 14,15-EET stereoisomer inhibited thromboxane B2 formation, while other isomers did not [1]. Additionally, all EET isomers inhibited arachidonic acid-induced platelet aggregation at 1–10 μM without evident stereospecificity, but 8,9-EET was unique in its ability to combine COX inhibition with anti-aggregatory activity via a mechanism involving inhibition of 40-kDa platelet protein phosphorylation [1].

cyclooxygenase inhibition platelet aggregation eicosanoid biochemistry EET structure-activity relationship

Methyl Esterification Attenuates Cytosolic Epoxide Hydrolase Hydration Rate: 8,9-EET Methyl Ester Shows the Greatest Rate Reduction Among Regioisomers

Zeldin et al. (1995) systematically compared the hydration rates of EET free acids and their corresponding methyl esters by cytosolic epoxide hydrolase [1]. Esterification resulted in an overall reduction in epoxide hydration rates for all three EET-methyl esters tested: the 8,9-EET methyl ester was hydrated at only 59% of the rate of the corresponding 8,9-EET free acid, representing the greatest rate attenuation among the three regioisomers (11,12-EET methyl ester: 89%; 14,15-EET methyl ester: 68% of respective free acid rates) [1]. Furthermore, methyl esterification caused a loss of regioselectivity during oxirane cleavage of 8(S),9(R)-EET: whereas water addition to the free acid occurred predominantly at C9, this regiochemical preference was abolished in the methyl ester [1]. This indicates that the methyl ester not only slows sEH-mediated inactivation but also alters the stereochemical outcome of residual enzymatic hydration, a property that may be experimentally relevant when the methyl ester is used without prior hydrolysis to the free acid.

epoxide hydrolase substrate kinetics EET metabolism methyl ester hydrolysis rate chiral diol formation

TRPV4 Channel Agonism and TRPA1-Mediated Nociceptor Sensitization: A Regioisomer-Specific Signaling Phenotype of 8,9-EET

Among the four EET regioisomers, only 5,6-EET and 8,9-EET function as direct agonists of the TRPV4 cation channel in vascular endothelial cells, a property not shared by 11,12-EET or 14,15-EET [1]. This was demonstrated in mouse aortic endothelial cells (MAECs) using Ca2+ imaging and patch-clamp measurements, where TRPV4-dependent responses were abolished in TRPV4-/- cells [1]. Extending this neuronal selectivity, 8,9-EET specifically sensitizes TRPA1-expressing dorsal root ganglion (DRG) neurons: at 10 μM, 8,9-EET directly evoked calcium fluxes in a subpopulation of nociceptors and potentiated AITC-induced CGRP release from sciatic nerve axons [2]. In vivo, intraplantar injection of 8,9-EET reduced mechanical pain thresholds in wild-type mice, and sEH-/- mice (with elevated endogenous 8,9-EET) exhibited increased mechanical hyperalgesia during inflammation [2]. This dual TRPV4/TRPA1 activity profile is unique to 8,9-EET (with TRPV4 agonism shared only by 5,6-EET) and is not observed with 11,12-EET or 14,15-EET.

TRPV4 ion channel TRPA1 nociceptor CGRP release EET pain signaling

Preferred Application Scenarios for (±)8(9)-Epetre Methyl Ester Based on Quantitative Differentiation Evidence


Cardiac Electrophysiology Studies Requiring KATP Channel Activation Without Calcium Transient Confounding

[Citations: REFS-1 = Lu et al., 2001; REFS-2 = Szabo-Scandic product page]

Pulmonary Microvascular Barrier Function and Acute Lung Injury Models

[Citations: REFS-1 = Alvarez et al., 2004]

Nociception and TRP Channel Research: TRPV4/TRPA1-Mediated Pain Signaling

[Citations: REFS-1 = Vriens et al., 2005; REFS-2 = Brenneis et al., 2011]

Analytical Quantification of Endogenous 8,9-EET via GC-MS or LC-MS Using Deuterated Internal Standard

[Citations: REFS-1 = Bertin Bioreagent, (±)8(9)-EET-d11 methyl ester CAT N°: 29400]

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